molecular formula C23H21ClFN3O2 B11376603 N-(3-Chloro-4-fluorophenyl)-5,6,7,8-tetrahydro-4-(4-methylphenyl)-1-oxo-2(1H)-phthalazineacetamide CAS No. 891395-76-9

N-(3-Chloro-4-fluorophenyl)-5,6,7,8-tetrahydro-4-(4-methylphenyl)-1-oxo-2(1H)-phthalazineacetamide

Cat. No.: B11376603
CAS No.: 891395-76-9
M. Wt: 425.9 g/mol
InChI Key: HJXLYRADFCKADD-UHFFFAOYSA-N
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Description

N-(3-CHLORO-4-FLUOROPHENYL)-2-[4-(4-METHYLPHENYL)-1-OXO-1,2,5,6,7,8-HEXAHYDROPHTHALAZIN-2-YL]ACETAMIDE is a complex organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-CHLORO-4-FLUOROPHENYL)-2-[4-(4-METHYLPHENYL)-1-OXO-1,2,5,6,7,8-HEXAHYDROPHTHALAZIN-2-YL]ACETAMIDE typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the core structure, followed by the introduction of functional groups through various chemical reactions. Common reagents used in the synthesis include chlorinating and fluorinating agents, as well as catalysts to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-(3-CHLORO-4-FLUOROPHENYL)-2-[4-(4-METHYLPHENYL)-1-OXO-1,2,5,6,7,8-HEXAHYDROPHTHALAZIN-2-YL]ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(3-CHLORO-4-FLUOROPHENYL)-2-[4-(4-METHYLPHENYL)-1-OXO-1,2,5,6,7,8-HEXAHYDROPHTHALAZIN-2-YL]ACETAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-CHLORO-4-FLUOROPHENYL)-2-[4-(4-METHYLPHENYL)-1-OXO-1,2,5,6,7,8-HEXAHYDROPHTHALAZIN-2-YL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-CHLORO-4-FLUOROPHENYL)-4-FLUORO-3,5-DIMETHYLBENZENESULFONAMIDE
  • N-(3-CHLORO-4-FLUOROPHENYL)-N-(7-METHOXY-6-NITROQUINAZOLIN-4-YL)ACETAMIDE
  • N-(3-CHLORO-4-FLUOROPHENYL)-3,4,5-TRIMETHOXYBENZAMIDE

Uniqueness

N-(3-CHLORO-4-FLUOROPHENYL)-2-[4-(4-METHYLPHENYL)-1-OXO-1,2,5,6,7,8-HEXAHYDROPHTHALAZIN-2-YL]ACETAMIDE stands out due to its unique combination of functional groups and structural features, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

891395-76-9

Molecular Formula

C23H21ClFN3O2

Molecular Weight

425.9 g/mol

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-[4-(4-methylphenyl)-1-oxo-5,6,7,8-tetrahydrophthalazin-2-yl]acetamide

InChI

InChI=1S/C23H21ClFN3O2/c1-14-6-8-15(9-7-14)22-17-4-2-3-5-18(17)23(30)28(27-22)13-21(29)26-16-10-11-20(25)19(24)12-16/h6-12H,2-5,13H2,1H3,(H,26,29)

InChI Key

HJXLYRADFCKADD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(=O)C3=C2CCCC3)CC(=O)NC4=CC(=C(C=C4)F)Cl

Origin of Product

United States

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